(3-Fluorooxetan-3-yl)methanol
Overview
Description
“(3-Fluorooxetan-3-yl)methanol” is a fluorinated, cyclic alcohol with the chemical formula C4H7FO2 . It is also known as FOEM or 3-Fluoromethyloxetane.
Molecular Structure Analysis
The molecular structure of “(3-Fluorooxetan-3-yl)methanol” consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 106.1 .Physical And Chemical Properties Analysis
“(3-Fluorooxetan-3-yl)methanol” has a predicted boiling point of 137.5±15.0 °C and a predicted density of 1.24±0.1 g/cm3 . The storage temperature is recommended to be under -20°C in a sealed and dry environment .Scientific Research Applications
Methanol as a Solubilizing Agent in Biological Membranes
Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics was demonstrated through a small angle neutron scattering study, revealing that methanol influences lipid scrambling and the structure-function relationship associated with bilayer composition. This insight is crucial for understanding cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A study highlighted the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently under various conditions. This catalytic process has been noted for its low catalyst loadings, short reaction times, and compatibility with different functional groups (Ozcubukcu et al., 2009).
CO2 Hydrogenation to Methanol
Research on the synthesis of methanol from CO2 and H2 over YBa2Cu3O7 catalysts was conducted to understand the catalyst's behavior in various oxidation states and the formation of precursor species in methanol synthesis. This study provided insights into the optimum conditions for methanol synthesis and proposed a reaction mechanism for CO2 hydrogenation to methanol (Gao & Au, 2000).
Fluoroacetylation of Indoles
A protocol for the fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones was reported. This method is noteworthy for its simplicity, efficiency, and the production of water as the only byproduct. The reaction's utility was further demonstrated in the concise synthesis of α-(trifluoromethyl)(indol-3-yl)methanol (Yao et al., 2016).
Safety And Hazards
“(3-Fluorooxetan-3-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
properties
IUPAC Name |
(3-fluorooxetan-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-4(1-6)2-7-3-4/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAFPURKVADOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670334 | |
Record name | (3-Fluorooxetan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorooxetan-3-yl)methanol | |
CAS RN |
865451-85-0 | |
Record name | 3-Fluoro-3-oxetanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865451-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluorooxetan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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